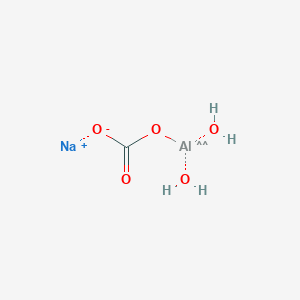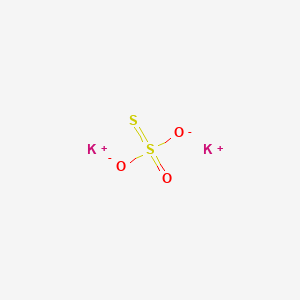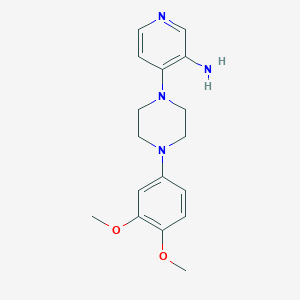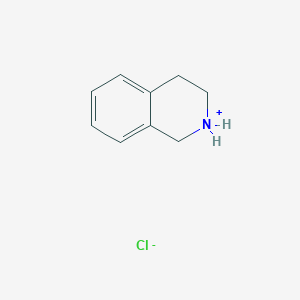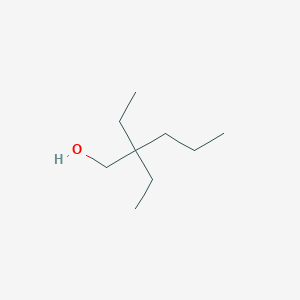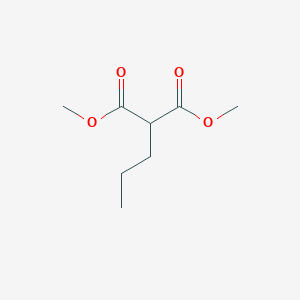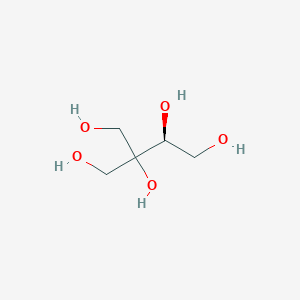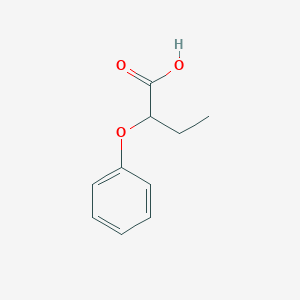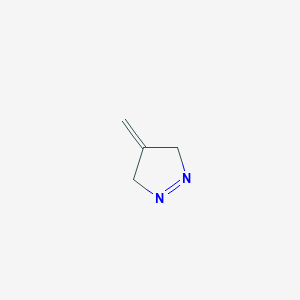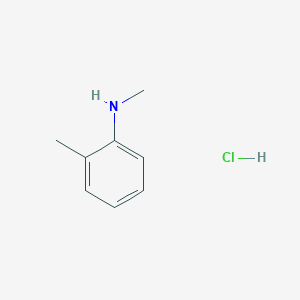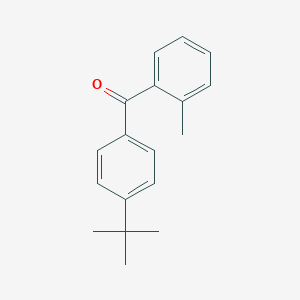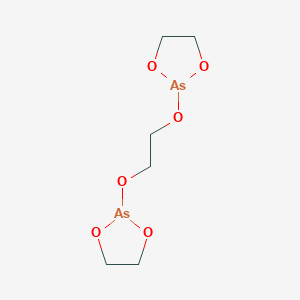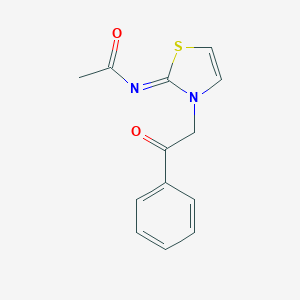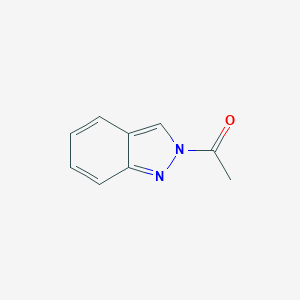
2-Acetyl-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-2H-indazole is a heterocyclic organic compound with a molecular formula of C9H8N2O. This compound has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Acetyl-2H-indazole varies depending on its application. In medicinal chemistry, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. In material science, this compound has been shown to exhibit fluorescence properties due to its electron-rich aromatic structure. In organic synthesis, this compound has been shown to act as a nucleophile in various reactions such as the Michael addition reaction and the Mannich reaction.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Acetyl-2H-indazole vary depending on its application. In medicinal chemistry, this compound has been shown to exhibit cytotoxicity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. In material science, this compound has been shown to exhibit fluorescence properties with a maximum emission wavelength of 400 nm. In organic synthesis, this compound has been shown to act as a versatile building block for the synthesis of various organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Acetyl-2H-indazole in lab experiments include its versatility as a building block for the synthesis of various organic compounds, its potential as a fluorescent probe and a photocatalyst, and its potential as an anticancer agent, an anti-inflammatory agent, and an antiviral agent. The limitations of using 2-Acetyl-2H-indazole in lab experiments include its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
For the research on 2-Acetyl-2H-indazole include the investigation of its potential as a fluorescent probe for biological imaging, the investigation of its potential as a photocatalyst for organic synthesis, and the investigation of its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and viral infections. Additionally, the development of new synthesis methods for this compound and its derivatives may also be of interest for future research.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-2H-indazole has been the subject of scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, an anti-inflammatory agent, and an antiviral agent. In material science, this compound has been investigated for its potential as a fluorescent probe and a photocatalyst. In organic synthesis, this compound has been investigated for its potential as a building block for the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
13436-50-5 |
|---|---|
Produktname |
2-Acetyl-2H-indazole |
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
1-indazol-2-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-6-8-4-2-3-5-9(8)10-11/h2-6H,1H3 |
InChI-Schlüssel |
YPSMXSXOHKSUNM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=C2C=CC=CC2=N1 |
Kanonische SMILES |
CC(=O)N1C=C2C=CC=CC2=N1 |
Synonyme |
2H-Indazole, 2-acetyl- (6CI,7CI,8CI,9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-](/img/structure/B82157.png)
